N,N-Dipropyltryptamine is a synthetic compound belonging to the tryptamine class, which includes various psychoactive substances. It is structurally related to N,N-dimethyltryptamine, a well-known psychedelic compound. The primary interest in N,N-dipropyltryptamine lies in its potential pharmacological effects and its classification as a serotonergic psychedelic. This compound has been less studied than its dimethyl counterpart, but it is recognized for its unique properties and potential applications in neuroscience and psychopharmacology.
N,N-Dipropyltryptamine is derived from tryptamine, which is a naturally occurring amino acid derivative found in various plants and animals. Tryptamines are classified as indole alkaloids and are known for their psychoactive effects, primarily through interaction with serotonin receptors. N,N-Dipropyltryptamine specifically falls under the category of substituted tryptamines, characterized by the addition of propyl groups to the nitrogen atom of the tryptamine structure.
The synthesis of N,N-dipropyltryptamine can be achieved through various chemical pathways, primarily involving the alkylation of tryptamine. A common method involves the use of propyl iodide or propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds as follows:
The reaction can be summarized in the following equation:
N,N-Dipropyltryptamine has a molecular formula of and a molecular weight of approximately 246.35 g/mol. The structure consists of an indole ring system with two propyl groups attached to the nitrogen atom at the second position.
The compound's three-dimensional conformation can influence its biological activity, particularly its interaction with serotonin receptors.
N,N-Dipropyltryptamine may undergo several chemical reactions typical of tryptamines, including:
These reactions are crucial for understanding the pharmacodynamics and potential therapeutic applications of N,N-dipropyltryptamine.
The mechanism of action for N,N-dipropyltryptamine likely involves agonistic activity at serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction can lead to altered neurotransmission and subsequent psychoactive effects.
Studies on related compounds suggest that structural modifications significantly influence receptor affinity and activity.
These properties are essential for laboratory handling and potential therapeutic formulation.
N,N-Dipropyltryptamine holds promise for various scientific applications:
Ongoing research into this compound may reveal new insights into its pharmacological properties and therapeutic potential, contributing to the broader field of psychedelic medicine.
N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₄N₂ and a molecular weight of 244.38 g/mol. Its chemical structure comprises an indole ring system linked to an ethylamine chain with two propyl substituents on the terminal nitrogen atom. This configuration distinguishes it from classical tryptamine psychedelics like N,N-dimethyltryptamine (DMT), where shorter methyl groups replace the propyl chains. The crystalline hydrochloride salt form exhibits a melting point range of 174.5–178°C, while the freebase exists as an oily or crystalline solid [1].
Key synthetic pathways for DPT typically involve:
Table 1: Key Physicochemical Properties of DPT
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄N₂ |
Molecular Weight | 244.38 g/mol |
Melting Point (HCl salt) | 174.5–178°C |
Chemical Classification | Synthetic Tryptamine |
Lipophilicity (logP) | Higher than DMT due to propyl chains |
DPT demonstrates complex polypharmacology within the serotonin receptor family. Radioligand binding assays reveal nanomolar to micromolar affinities across multiple receptor subtypes:
Functional selectivity studies indicate DPT acts as a partial to full agonist at most serotonergic sites, with efficacy modulated by receptor expression levels and coupling efficiency. Its binding profile overlaps significantly with classical psychedelics but exhibits distinct features due to extended N-alkyl chains [4] [10].
DPT’s functional activity at serotonergic receptors has been characterized through in vitro signaling assays and in vivo behavioral models:
Table 2: Functional Activity of DPT at Key Serotonin Receptors
Receptor | Activity | EC₅₀ (nM) | Eₘₐₓ (% vs. 5-HT) | Key Antagonist Effects |
---|---|---|---|---|
5-HT₂ₐ | Full Agonist | 26.1–943 | 85–97% | Blocked by M100907 |
5-HT₁ₐ | Partial Agonist | 274–>10,000 | ~52% | Shifted by WAY-100635 |
5-HT₂꜀ | Partial Agonist | 444 | 93% | Not fully characterized |
Comprehensive human pharmacokinetic data for DPT remains limited compared to its structural analogs. Preclinical and anecdotal reports indicate:
Interspecies metabolic differences and the absence of human mass balance studies represent significant knowledge gaps in DPT pharmacokinetics.
DPT shares core tryptamine features with endogenous and classic psychedelics but exhibits distinct properties due to its N-dipropyl modification:
DPT’s discriminative stimulus effects in rats fully substitute for DOM and partially for LSD and MDMA, indicating overlapping but non-identical subjective effects [9] [10].
vs. Psilocybin/Psilocin:
DPT lacks the 4-hydroxy group critical for psilocin’s H-bonding interactions, altering receptor activation profiles.
vs. LSD:
Table 3: Comparative Pharmacological Profiles of Tryptamine Psychedelics
Property | DPT | DMT | Psilocin | LSD |
---|---|---|---|---|
Primary Receptor | 5-HT₂ₐ | 5-HT₂ₐ | 5-HT₂ₐ/5-HT₁ₐ | 5-HT₂ₐ/Dopamine |
5-HT₂ₐ Kᵢ (nM) | 3.0–2579 | 15–126 | 6–58 | 1–5 |
Duration (Hours) | 2–4 | 0.25–0.5 | 4–6 | 8–12 |
Metabolic Pathway | MAO/CYP | MAO-A Dominant | Glucuronidation | Hepatic (CYP3A4) |
Lipophilicity | High (long alkyl) | Moderate | Moderate (4-OH) | High (ergoline) |
This comparative analysis underscores how subtle structural variations—particularly N-alkyl chain length and indole ring substitutions—dictate pharmacological specificity, metabolic stability, and phenomenological experiences across psychedelic tryptamines.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: